molecular formula C10H8ClN2O2- B12831575 3-((Amino(3-chlorophenyl)methylene)amino)acrylate

3-((Amino(3-chlorophenyl)methylene)amino)acrylate

Cat. No.: B12831575
M. Wt: 223.63 g/mol
InChI Key: FJGXDURUVJSVJX-SNAWJCMRSA-M
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Description

3-((Amino(3-chlorophenyl)methylene)amino)acrylate is an organic compound that features a complex structure with both amino and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Amino(3-chlorophenyl)methylene)amino)acrylate typically involves the reaction of 3-chlorobenzaldehyde with aminoacrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

3-((Amino(3-chlorophenyl)methylene)amino)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-((Amino(3-chlorophenyl)methylene)amino)acrylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism by which 3-((Amino(3-chlorophenyl)methylene)amino)acrylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
  • Indole derivatives

Uniqueness

3-((Amino(3-chlorophenyl)methylene)amino)acrylate is unique due to its specific structure, which combines an amino group with a chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8ClN2O2-

Molecular Weight

223.63 g/mol

IUPAC Name

(E)-3-[[amino-(3-chlorophenyl)methylidene]amino]prop-2-enoate

InChI

InChI=1S/C10H9ClN2O2/c11-8-3-1-2-7(6-8)10(12)13-5-4-9(14)15/h1-6H,(H2,12,13)(H,14,15)/p-1/b5-4+

InChI Key

FJGXDURUVJSVJX-SNAWJCMRSA-M

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=N/C=C/C(=O)[O-])N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=NC=CC(=O)[O-])N

Origin of Product

United States

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